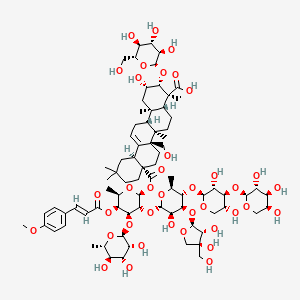
Polygalasaponin XXXII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polygalasaponin XXXII is a triterpenoid saponin extracted from the roots of Polygala tenuifolia Willd . It has been found to attenuate scopolamine-induced cognitive impairments in mice .
Synthesis Analysis
The synthesis of Polygalasaponin XXXII involves the preparation of two fractions P3 and P6 and two compounds PTM-15 and Polygalasaponin XXXII (PGS32). These were prepared for neuroprotective effects evaluation in primary cortical neurons exposed to high concentration glutamate, serum deficiency, or H2O2 .Physical And Chemical Properties Analysis
Polygalasaponin XXXII is a triterpenoid saponin with the molecular formula C79H118O38 and a molecular weight of 1674.730 . Its specific rotation [α]26D is -6.6° (c 0.48, MeOH) .科学的研究の応用
Cognitive Impairment Attenuation
Polygalasaponin XXXII has been shown to attenuate scopolamine-induced cognitive impairments in mice, suggesting its potential as a therapeutic agent for cognitive disorders .
Synaptic Transmission Improvement
Research indicates that Polygalasaponin XXXII can improve synaptic transmission, which is crucial for learning and memory processes in the hippocampus .
Neuroprotective Effects
Studies have demonstrated that Polygalasaponin XXXII exhibits neuroprotective effects in vitro, which could be beneficial for treating neurodegenerative diseases .
Cognition-Enhancing Actions
Polygalasaponin XXXII has been found to enhance cognition in both animal models and humans, indicating its potential use in improving mental functions .
Learning and Memory Ability
It is reported that Polygalasaponin XXXII could improve learning and memory ability, which may be linked to its effects on synaptic transmission and neuroprotection .
作用機序
特性
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBMHJVDKLZQM-DBODJKMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H118O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1675.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
Q & A
Q1: What are the potential benefits of Polygalasaponin XXXII for Alzheimer's disease?
A: Research suggests that Polygalasaponin XXXII exhibits multiple neuroprotective effects potentially beneficial for Alzheimer's disease, including: * Anti-Aβ aggregation: It may hinder the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. []* Anti-Tau protein aggregation: It might prevent the formation of neurofibrillary tangles composed of Tau protein, another pathological feature of Alzheimer's. []* Anti-inflammation: It could reduce inflammation in the brain, contributing to neuronal damage in Alzheimer's. []* Antioxidant activity: It may protect neurons from oxidative stress, a key factor in Alzheimer's progression. []* Anti-neuronal apoptosis: It might prevent the death of neurons, a significant contributor to cognitive decline in Alzheimer's. []* Enhancing the central cholinergic system: It could boost acetylcholine levels, a neurotransmitter crucial for learning and memory, often depleted in Alzheimer's. []* Promoting neuronal proliferation: It might stimulate the growth and development of new neurons, potentially counteracting neuronal loss in Alzheimer's. []
Q2: How does Polygalasaponin XXXII compare to other compounds found in Polygala tenuifolia in terms of its effects on cognitive function?
A: While Polygalasaponin XXXII shows promise, other bioactive compounds in Polygala tenuifolia also contribute to its traditional use for cognitive enhancement. Studies demonstrate that the combined effects of various compounds, including onjisaponin Fg, polygalasaponin XXVIII, and tenuifolin, contribute to the overall efficacy of Polygala tenuifolia extracts. [, , ] Further research is needed to directly compare the potency and specific mechanisms of action of Polygalasaponin XXXII with these other constituents.
Q3: What is the impact of the growth year of Polygala tenuifolia on the content of Polygalasaponin XXXII?
A: Research indicates that the concentration of Polygalasaponin XXXII, along with other saponins like onjisaponin Fg and polygalasaponin XXVIII, increases with the age of the Polygala tenuifolia plant. [, ] This finding suggests that older plants may yield extracts with higher levels of these potentially beneficial compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


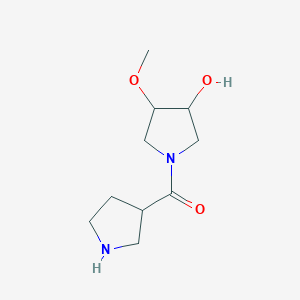
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
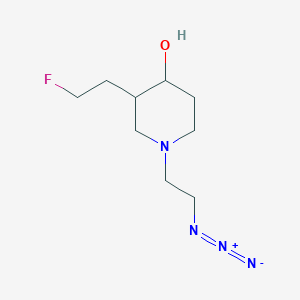
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)

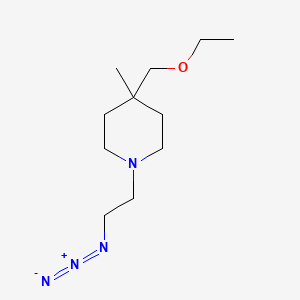
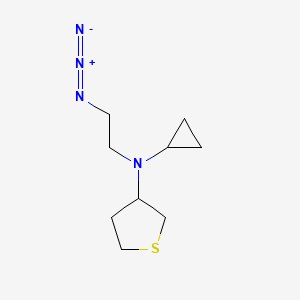
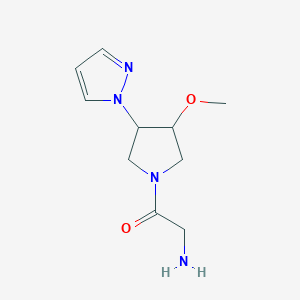
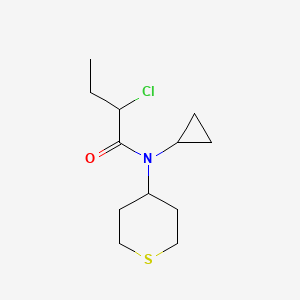
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)